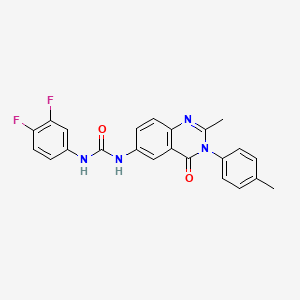

1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C23H18F2N4O2 and its molecular weight is 420.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Material Science

Research on ureas and quinazoline derivatives highlights their significance in catalysis and material science. For example, a palladium acetate and 1-methyl-3-methylimidazolium iodide ([mmim]I) catalyst system has been applied to the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, showcasing the utility of urea derivatives in synthetic chemistry and catalysis (Xingao Peng et al., 2008). Similarly, quinoline urea derivatives have been explored for their gelator behavior in the formation of Ag-complexes, indicating potential applications in the development of novel materials and supramolecular chemistry (D. Braga et al., 2013).

Pharmaceutical and Biomedical Research

In the pharmaceutical domain, urea and quinazoline derivatives have been investigated for their bioactive properties. For instance, selective orexin-1 receptor antagonists based on urea derivatives have been studied for their potential to attenuate stress-induced hyperarousal without causing hypnotic effects, suggesting applications in treating psychiatric disorders associated with stress or hyperarousal states (P. Bonaventure et al., 2015). Furthermore, the synthesis and evaluation of antibacterial and antifungal activities of pyrido quinazolones highlight the antimicrobial potential of quinazoline derivatives (V. Singh and V. K. Pandey, 2006).

Chemical Synthesis and New Molecule Development

The development of new synthetic methodologies for constructing urea and quinazoline frameworks demonstrates the importance of these compounds in advancing chemical synthesis. Research on microwave-promoted efficient synthesis of dihydroquinazolines using urea as an environmentally benign source of ammonia showcases innovative approaches to synthesizing heterocyclic compounds (R. Sarma and D. Prajapati, 2011). Additionally, the exploration of urea-catalyzed amidation reactions between electron-deficient aryl azides and phenylacetaldehydes opens new avenues for the synthesis of aryl amides, a valuable class of compounds in medicinal chemistry (Sheng Xie et al., 2015).

properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N4O2/c1-13-3-7-17(8-4-13)29-14(2)26-21-10-6-15(11-18(21)22(29)30)27-23(31)28-16-5-9-19(24)20(25)12-16/h3-12H,1-2H3,(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGZOBDDWJDSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylene]-N-[(2-furylcarbonyl)oxy]amine](/img/structure/B2892797.png)

![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)

![(2-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2892799.png)

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2892816.png)